![molecular formula C11H15FN2 B12574212 (2S)-2-[(4-fluorophenyl)methyl]piperazine CAS No. 612502-38-2](/img/structure/B12574212.png)
(2S)-2-[(4-fluorophenyl)methyl]piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-2-[(4-fluorophényl)méthyl]pipérazine est un composé chimique appartenant à la classe des pipérazines, qui sont des composés organiques hétérocycliques contenant un cycle à six chaînons avec deux atomes d'azote en positions opposées
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de la (2S)-2-[(4-fluorophényl)méthyl]pipérazine implique généralement la réaction de la (S)-pipérazine avec le chlorure de 4-fluorobenzyl en milieu basique. La réaction est généralement effectuée dans un solvant organique tel que le dichlorométhane ou le toluène, avec une base comme l'hydroxyde de sodium ou le carbonate de potassium pour faciliter la réaction de substitution nucléophile.
Méthodes de production industrielle
La production industrielle de la (2S)-2-[(4-fluorophényl)méthyl]pipérazine peut impliquer des procédés en flux continu pour garantir un rendement et une pureté élevés. L'utilisation de réacteurs automatisés et le contrôle précis des paramètres de réaction tels que la température, la pression et les concentrations des réactifs sont essentiels pour la synthèse à grande échelle.
Analyse Des Réactions Chimiques
Types de réactions
(2S)-2-[(4-fluorophényl)méthyl]pipérazine peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé en utilisant des agents oxydants comme le permanganate de potassium ou le trioxyde de chrome pour former les N-oxydes correspondants.
Réduction : Des réactions de réduction peuvent être effectuées en utilisant des agents réducteurs tels que l'hydrure de lithium et d'aluminium ou le borohydrure de sodium pour obtenir des dérivés réduits.
Substitution : Des réactions de substitution nucléophile peuvent se produire sur le cycle pipérazine ou le groupe fluorophényle, conduisant à la formation de divers dérivés substitués.
Réactifs et conditions courants
Oxydation : Permanganate de potassium en milieu acide.
Réduction : Hydrure de lithium et d'aluminium dans l'éther anhydre.
Substitution : Hydroxyde de sodium ou carbonate de potassium dans des solvants organiques.
Principaux produits formés
Les principaux produits formés à partir de ces réactions comprennent les N-oxydes, les dérivés pipérazine réduits et diverses pipérazines substituées en fonction des réactifs et des conditions spécifiques utilisés.
Applications de la recherche scientifique
(2S)-2-[(4-fluorophényl)méthyl]pipérazine a un large éventail d'applications dans la recherche scientifique :
Chimie : Elle est utilisée comme brique de base dans la synthèse de molécules plus complexes et comme ligand en chimie de coordination.
Biologie : Le composé est étudié pour ses activités biologiques potentielles, notamment ses propriétés antimicrobiennes et antivirales.
Médecine : Des recherches sont en cours pour explorer son potentiel comme intermédiaire pharmaceutique et ses effets sur diverses cibles biologiques.
Industrie : Elle est utilisée dans le développement de nouveaux matériaux et comme précurseur dans la synthèse d'agrochimiques et d'autres produits chimiques industriels.
Mécanisme d'action
Le mécanisme d'action de la (2S)-2-[(4-fluorophényl)méthyl]pipérazine implique son interaction avec des cibles moléculaires spécifiques, telles que les enzymes ou les récepteurs. Le groupe fluorophényle améliore son affinité de liaison et sa spécificité envers ces cibles, conduisant à divers effets biochimiques. Les voies exactes et les interactions moléculaires dépendent de l'application spécifique et de la cible d'intérêt.
Applications De Recherche Scientifique
(2S)-2-[(4-fluorophenyl)methyl]piperazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on various biological targets.
Industry: It is used in the development of new materials and as a precursor in the synthesis of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of (2S)-2-[(4-fluorophenyl)methyl]piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances its binding affinity and specificity towards these targets, leading to various biochemical effects. The exact pathways and molecular interactions depend on the specific application and target of interest.
Comparaison Avec Des Composés Similaires
Composés similaires
- (2S)-2-[(4-chlorophényl)méthyl]pipérazine
- (2S)-2-[(4-bromophényl)méthyl]pipérazine
- (2S)-2-[(4-méthylphényl)méthyl]pipérazine
Unicité
(2S)-2-[(4-fluorophényl)méthyl]pipérazine est unique en raison de la présence de l'atome de fluor, qui confère des propriétés chimiques et biologiques distinctes. Les atomes de fluor peuvent améliorer la stabilité métabolique, la lipophilie et l'affinité de liaison du composé, ce qui en fait un échafaudage précieux dans la découverte et le développement de médicaments.
Propriétés
Numéro CAS |
612502-38-2 |
|---|---|
Formule moléculaire |
C11H15FN2 |
Poids moléculaire |
194.25 g/mol |
Nom IUPAC |
(2S)-2-[(4-fluorophenyl)methyl]piperazine |
InChI |
InChI=1S/C11H15FN2/c12-10-3-1-9(2-4-10)7-11-8-13-5-6-14-11/h1-4,11,13-14H,5-8H2/t11-/m0/s1 |
Clé InChI |
JNIJHLZPIBHAFG-NSHDSACASA-N |
SMILES isomérique |
C1CN[C@H](CN1)CC2=CC=C(C=C2)F |
SMILES canonique |
C1CNC(CN1)CC2=CC=C(C=C2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Oxa-7-azaspiro[4.4]nonan-6-one, 9-methylene-7-(phenylmethyl)-2-[(triphenylmethoxy)methyl]-, (2S,5R)-](/img/structure/B12574130.png)

![N-(4-Chloro-3-{[(pyridin-3-yl)oxy]methyl}phenyl)acetamide](/img/structure/B12574160.png)
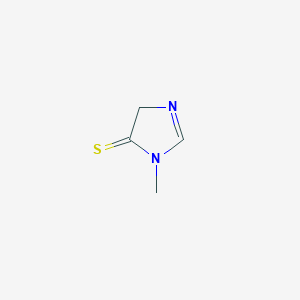
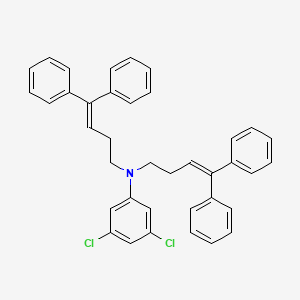

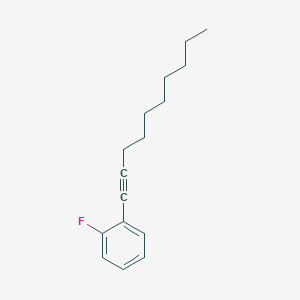
![4-[(Pyrimidin-2-yl)sulfanyl]benzene-1,2-dicarbonitrile](/img/structure/B12574182.png)
![1,2,4-Triazolo[4,3-c]quinazolin-3-amine, 5-chloro-](/img/structure/B12574187.png)
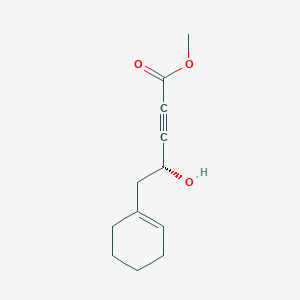
![tert-Butyl [(3,5-dihydroxyphenyl)methyl]carbamate](/img/structure/B12574199.png)
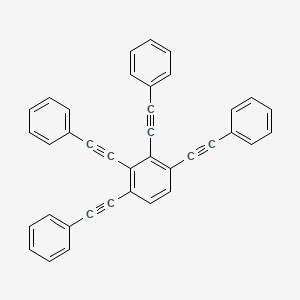

![Phosphine, tris[3-(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)phenyl]-](/img/structure/B12574217.png)
